molecular formula C12H17BrN4OS B2595786 1-[(5-Bromopyrazin-2-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea CAS No. 2094913-93-4

1-[(5-Bromopyrazin-2-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea

Cat. No.: B2595786
CAS No.: 2094913-93-4
M. Wt: 345.26
InChI Key: GTZUCTOXRYFDBB-UHFFFAOYSA-N
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Description

1-[(5-Bromopyrazin-2-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea is a synthetic compound with a molecular formula of C12H17BrN4OS and a molecular weight of 345.26 g/mol

Preparation Methods

The synthesis of 1-[(5-Bromopyrazin-2-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea typically involves the reaction of 5-bromopyrazine-2-carboxylic acid with appropriate reagents to form the desired urea derivative . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(5-Bromopyrazin-2-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the pyrazine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

1-[(5-Bromopyrazin-2-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea has shown promise in various scientific research applications:

    Medicinal Chemistry: This compound has been investigated for its potential anticancer properties.

    Materials Science: The unique structural properties of this compound make it suitable for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study the biological pathways and mechanisms involved in disease processes.

Mechanism of Action

The mechanism of action of 1-[(5-Bromopyrazin-2-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea involves its interaction with specific molecular targets. For example, in cancer research, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of the extracellular matrix. This inhibition can prevent tumor growth and metastasis . The compound’s binding to MMPs has been confirmed through molecular docking studies and molecular dynamics simulations .

Comparison with Similar Compounds

1-[(5-Bromopyrazin-2-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea can be compared with other pyrazine derivatives, such as:

    1-(5-Bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea: This compound also exhibits anticancer properties but has different substituents that may affect its activity and selectivity.

    Methyl 1-(5-bromopyrazin-2-yl)cyclopropanecarboxylate: . The uniqueness of this compound lies in its specific structural features and the presence of the thiolan ring, which can impart distinct biological and chemical properties.

Properties

IUPAC Name

1-[(5-bromopyrazin-2-yl)methyl]-3-[(2-methylthiolan-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN4OS/c1-12(3-2-4-19-12)8-17-11(18)16-6-9-5-15-10(13)7-14-9/h5,7H,2-4,6,8H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZUCTOXRYFDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCS1)CNC(=O)NCC2=CN=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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